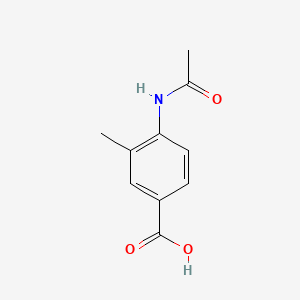

4-acetamido-3-methylbenzoic acid

CAS No.: 37901-92-1

Cat. No.: VC2007583

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37901-92-1 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 4-acetamido-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) |

| Standard InChI Key | WCQSEJSRAJSUSS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)C |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)C |

Introduction

Basic Information and Structural Characteristics

4-Acetamido-3-methylbenzoic acid is an aromatic compound characterized by a benzoic acid core with an acetamido group at the para position (C-4) and a methyl substituent at the meta position (C-3). The compound has several alternative names in chemical nomenclature:

| Identifier | Description |

|---|---|

| IUPAC Name | 4-acetamido-3-methylbenzoic acid |

| Synonyms | 4-(acetylamino)-3-methylbenzoic acid, Benzoic acid, 4-(acetylamino)-3-methyl-, 4-acetamido-m-toluic acid |

| CAS Registry Number | 37901-92-1 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| InChI | InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)C |

The compound features a carboxylic acid group that provides acidic properties, an acetamido group capable of hydrogen bonding, and a methyl group that influences the electron density distribution within the aromatic ring .

Physical and Chemical Properties

Physical Properties

The physical properties of 4-acetamido-3-methylbenzoic acid are crucial for understanding its behavior in various chemical environments and for designing efficient purification methods. The compound exists as a solid at room temperature with the following key properties:

It should be noted that there is some discrepancy in the literature regarding the melting point, with one synthesis reporting a higher melting point of 237-239°C . This variance might be attributed to differences in crystal purity or polymorphic forms.

Synthesis Methods

Synthesis from 4-Amino-3-methylbenzoic Acid

The most commonly reported synthesis route for 4-acetamido-3-methylbenzoic acid involves the acetylation of 4-amino-3-methylbenzoic acid. A detailed synthetic procedure has been documented in the literature:

-

Triethylamine (25.09 mL, 180 mmol) is added dropwise to 4-amino-3-methylbenzoic acid (9 g, 60 mmol) dissolved in dichloromethane (100 mL).

-

After 0.5 hours of stirring, acetic anhydride is slowly added to the mixture.

-

The reaction mixture is vigorously stirred at room temperature for 3 days.

-

The solvent is removed by evaporation, and the residue is redissolved in 1 M hydrochloric acid (50 mL) and water (100 mL).

-

Light-pink crystals form overnight, which are filtered and collected.

-

The reported yield is 93%, with a melting point of 237-239°C .

This method provides a high-yield synthesis pathway that can be employed for laboratory-scale preparation of the compound.

Analysis and Characterization

The synthesized 4-acetamido-3-methylbenzoic acid can be characterized using various analytical techniques:

| Analytical Technique | Reported Data |

|---|---|

| IR (KBr cm⁻¹) | 3270, 1662, 1522, 1422, 1279 |

| ¹H NMR (DMSO-d₆) | δ12.79 (s, 1H), 9.40 (s, 1H), 7.78 (s, 1H), 7.73 (s, 2H), 2.27 (s, 3H), 2.11 (s, 3H) |

| Mass Spectrometry | ESI: m/z = 386.7 [M+H]⁺ (double) |

These spectroscopic data confirm the structure of the synthesized compound and can be used for quality control in production processes .

Applications in Pharmaceutical Research

Role in NSAID Development

4-Acetamido-3-methylbenzoic acid is utilized primarily in the pharmaceutical industry as an intermediate in the synthesis of various drugs, particularly those targeting inflammation and pain. The compound plays a significant role in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) due to its structural properties .

The acetamido and carboxylic acid functionalities provide key pharmacophoric elements that can be modified or incorporated into more complex molecules with anti-inflammatory activity. These structural features allow for interactions with relevant biological targets involved in the inflammatory cascade.

PTP1B Inhibition Studies

One of the most significant applications of 4-acetamido-3-methylbenzoic acid derivatives is in the development of inhibitors for protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has emerged as a promising target for the treatment of type 2 diabetes and obesity.

Research has shown that novel derivatives of 4-acetamido-3-methylbenzoic acid demonstrate inhibitory activity against PTP1B. For example, compounds such as 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid (IC₅₀ 8.2 μM) and 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid (IC₅₀ 8.3 μM) have shown promising activity in inhibiting this enzyme .

Molecular modeling studies have provided insights into the binding mode of these derivatives within the active site of PTP1B, facilitating structure-based drug design approaches for developing more potent inhibitors .

Other Therapeutic Applications

Beyond its role in NSAID development and PTP1B inhibition, 4-acetamido-3-methylbenzoic acid is used in organic synthesis for creating complex molecules with diverse therapeutic applications. Its derivatives are explored for their potential in treating various medical conditions, making it a valuable compound in medicinal chemistry research .

The compound's versatility stems from its ability to be derivatized at multiple positions:

-

The carboxylic acid group can be converted to esters, amides, or other functional groups

-

The acetamido group can be modified or hydrolyzed to reveal the amine

-

The aromatic ring can undergo various substitution reactions

These modification possibilities make 4-acetamido-3-methylbenzoic acid a valuable scaffold for the development of compound libraries in drug discovery programs.

Metabolism and Biochemistry

Interestingly, 4-acetamido-3-methylbenzoic acid has been identified as a human metabolite of 4-amino-3-methylbenzoic acid. This metabolic relationship indicates that the compound is involved in acetylation pathways in human biochemistry . The acetylation of aromatic amines is a common detoxification process in mammals, suggesting that 4-acetamido-3-methylbenzoic acid may represent a less toxic form of its amino precursor.

This metabolic information may be relevant for toxicological studies and for understanding the pharmacokinetic properties of drugs containing similar structural motifs.

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Room temperature |

| Storage Condition | Dry and sealed container |

| Stability | Stable under normal conditions |

| Safety Considerations | May cause irritation to eyes, skin, and respiratory system |

| Hazard Classification | GHS07 (Warning) |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 |

These storage and handling recommendations ensure the compound's stability and minimize potential health risks associated with its use in laboratory or industrial settings .

| Size | Availability | Price Range | Purity |

|---|---|---|---|

| 1.000 g | 10-20 days | €34.55 | ≥95% |

| 5.000 g | 10-20 days | €68.87 | ≥95% |

These pricing data are indicative and may vary depending on the supplier, purity grade, and quantity ordered . The compound is typically available in research-grade quality suitable for laboratory use in synthetic organic chemistry and drug discovery applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume